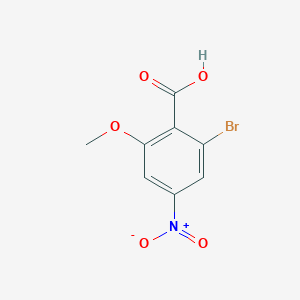

2-Bromo-6-methoxy-4-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Bromo-6-methoxy-4-nitrobenzoic acid” is a chemical compound with the CAS Number: 2241140-98-5 . It has a molecular weight of 276.04 and is typically stored at room temperature . It is a powder in its physical form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Methoxy-4-nitrobenzoic acid has been synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide . Another method involves a palladium (II)-catalyzed C–H activation, resulting in ortho-brominated azobenzenes .Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-6-methoxy-4-nitrobenzoic acid . The InChI code for this compound is 1S/C8H6BrNO5/c1-15-6-3-4 (10 (13)14)2-5 (9)7 (6)8 (11)12/h2-3H,1H3, (H,11,12) .Physical And Chemical Properties Analysis

This compound is a powder in its physical form . Nitro compounds, like this one, often have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Bromo-6-methoxy-4-nitrobenzoic acid, focusing on six unique fields:

Organic Synthesis

2-Bromo-6-methoxy-4-nitrobenzoic acid is widely used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex organic molecules . This compound’s bromine, methoxy, and nitro groups provide multiple reactive sites, facilitating the creation of diverse chemical entities.

Pharmaceutical Research

In pharmaceutical research, 2-Bromo-6-methoxy-4-nitrobenzoic acid is utilized to develop new drug candidates. Its structural components can be modified to enhance biological activity, improve drug efficacy, and reduce side effects . Researchers often use it to synthesize novel compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.

Material Science

This compound is also significant in material science, particularly in the development of new materials with specific properties. For example, it can be used to create polymers and other materials with enhanced thermal stability, mechanical strength, and chemical resistance . These materials have applications in various industries, including electronics, aerospace, and automotive sectors.

Fluorescent Probes

2-Bromo-6-methoxy-4-nitrobenzoic acid exhibits strong fluorescence properties, making it useful in the development of fluorescent probes and markers . These probes are essential in biological and medical research for imaging and tracking cellular processes. They help scientists visualize and study the behavior of cells and molecules in real-time.

Environmental Chemistry

In environmental chemistry, this compound is used to study and develop methods for detecting and removing pollutants. Its reactive groups can be tailored to interact with specific contaminants, making it a valuable tool in environmental monitoring and remediation efforts . Researchers use it to design sensors and materials that can detect and neutralize harmful substances in water, air, and soil.

Agricultural Chemistry

2-Bromo-6-methoxy-4-nitrobenzoic acid is also applied in agricultural chemistry to develop new agrochemicals, such as herbicides and pesticides . Its chemical structure can be modified to create compounds that target specific pests or weeds, improving crop protection and yield. These agrochemicals are crucial for sustainable agriculture and food security.

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, and not getting the compound in eyes, on skin, or on clothing .

Relevant Papers Relevant papers related to this compound can be found at Sigma-Aldrich . These papers include MSDS, related peer-reviewed papers, technical documents, and more .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that nitrobenzoic acid derivatives can participate in various chemical reactions, such as suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

Similar compounds have been known to participate in various biochemical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-methoxy-4-nitrobenzoic acid . For instance, the compound is sensitive to light and can undergo explosive decomposition . Therefore, it should be handled and stored appropriately to maintain its stability and efficacy .

Propriétés

IUPAC Name |

2-bromo-6-methoxy-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO5/c1-15-6-3-4(10(13)14)2-5(9)7(6)8(11)12/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXNSZRONDOFRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-methoxy-4-nitrobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2426644.png)

![N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2426645.png)

![1-(3-chloro-4-methylphenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2426648.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2426654.png)

![3-[(2-Bromophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2426657.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2426660.png)